molecular formula C50H74O14 B1670889 Doramectin CAS No. 117704-25-3

Doramectin

Cat. No.: B1670889
CAS No.: 117704-25-3
M. Wt: 899.1 g/mol
InChI Key: QLFZZSKTJWDQOS-PWLMVQNHSA-N
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Mechanism of Action

Target of Action

Doramectin, a member of the avermectin family, primarily targets parasites such as gastrointestinal roundworms, lungworms, eyeworms, grubs, sucking lice, and mange mites in cattle . It acts as an agonist of the GABA (gamma-aminobutyric acid) neurotransmitter in nerve cells and also binds to glutamate-gated chloride channels in nerve and muscle cells of invertebrates .

Mode of Action

This compound works by preventing the transmission of neuronal signals of the parasites, which are either paralyzed and expelled out of the body, or they starve . It does this by amplifying the effects of glutamate on the invertebrates-specific gated chloride channel . This leads to an influx of chloride ions, causing hyperpolarization of the neuron or muscle cell, which leads to paralysis and death of the parasite .

Biochemical Pathways

This compound is produced by fermentation by selected strains of Streptomyces avermitilis followed by chemical modification . The production of this compound can be improved via the termination of competing polyketide biosynthetic pathways combined with the overexpression of CoA ligase, providing precursors for polyketide biosynthesis .

Pharmacokinetics

This compound is rapidly absorbed following subcutaneous administration. The bioavailability of this compound after injection is almost 100%, but only about 18% after pour-on administration, which requires a higher dose . The halftime for absorption into blood after injection in a sesame oil vehicle is shorter for goats (~0.7 days) than for cattle (~2.4 days) or sheep (~2.7 days). This compound is well distributed throughout the whole body including target organs such as the gastric and gut mucosae .

Result of Action

The result of this compound’s action is the effective treatment and control of internal parasitosis (gastrointestinal and pulmonary nematodes), ticks, and mange (and other ectoparasites) in cattle and other animals . This leads to healthier livestock, free from the burden of these parasites.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, this compound readily and tightly binds to the soil and becomes inactive over time . Also, it’s worth noting that this compound is excreted in the dung of treated animals and can inhibit the reproduction and growth of pest and beneficial insects that use dung as a source of food and for reproduction .

Biochemical Analysis

Biochemical Properties

Doramectin is produced by fermentation by selected strains of Streptomyces avermitilis followed by chemical modification . It is a derivative of avermectin . The this compound-producing wild-type S. avermitilis N72 and its highly this compound-producing mutant counterpart, S. avermitilis XY-62, have been studied for their transcriptomic profiles . Key genes pivotal in this compound biosynthesis, including ave A1, ave A2, ave A3, ave A4, ave E, and ave BI, were found to be notably impacted .

Cellular Effects

This compound has been shown to have anti-cancer effects . In glioma cells, it was found that this compound induced apoptosis through the Bcl-2/Bax/Caspase-3 pathway . Additionally, this compound induced reactive oxygen species (ROS) overproduction, which then caused necroptosis through the RIPK1/RIPK3/MLKL pathway .

Molecular Mechanism

This compound’s molecular mechanism involves initiating with cyclohexanecarboxylic acid coenzyme A instead of methylbutyryl coenzyme A and isobutyryl coenzyme A, which is different from avermectin . The fadD17 gene, an annotated putative cyclohex-1-ene-1-carboxylate:CoA ligase-encoding gene, was proven to be involved in the biosynthesis of this compound .

Temporal Effects in Laboratory Settings

In cattle, this compound is rapidly absorbed following subcutaneous administration . By day 14, 87% of the dose were excreted via bile and faeces and a very small amount was eliminated via urine . The proportion of unchanged drug in the faecal residues increased from 33% on day 7 to 80% on day 12 .

Dosage Effects in Animal Models

In USA trials, no toxic signs were seen in cattle given up to 25 times the recommended dose, or in swine given up to 10 times the recommended dose . Studies also demonstrated safety in neonatal calves and piglets treated with up to 3 times the recommended dose .

Metabolic Pathways

This compound is synthesized through the fermentation process of Streptomyces avermitilis . Its biosynthetic pathway shares similarities with avermectin, differing in the starting units for the synthesis of the macrocyclic lactone backbone .

Transport and Distribution

After administration, anthelmintics like this compound are usually absorbed into the bloodstream and transported to different parts of the body, including the liver, where they may be metabolized and eventually excreted in the feces and urine .

Preparation Methods

Doramectin is synthesized through fermentation of Streptomyces avermitilis, a soil actinomycete. The fermentation process involves the use of cyclohexanecarboxylic acid as a precursor . The industrial production of this compound involves the following steps:

Properties

Key on ui mechanism of action

Avermectins induce rapid, non-spastic paralysis in nematodes and arthropods. One common feature of avermectins appears to be the modulation of trans-membrane chloride ion (Cl-) channel activity in nematode nerve cells, and in both nerve and muscle cells of arthropods. These Cl- channels may be gated by a variety of neurotransmitter receptors including gamma-aminobutyric acid (GABA), glutamate and acetylcholine. Activation of the Cl- channels by avermectins leads to an increase in Cl- conductance which results in a changed membrane potential and this causes inhibition of electrical activity in the target nerve or muscle cell. GABA is also a major inhibitory neurotransmitter in the mammalian CNS and avermectins do have intrinsic activity on the mammalian GABA receptor/Cl- channel complex. Avermectins have been reported to bind to glycine receptor/Cl- channel complexes which are restricted to the CNS in mammals. Penetration of the blood brain barrier by avermectins is extremely poor and this may account for the wide margin of safety exhibited by these compounds following administration to mammals. /Avermectins/

CAS No.

117704-25-3

Molecular Formula

C50H74O14

Molecular Weight

899.1 g/mol

IUPAC Name

(6S,24'S)-2-cyclohexyl-21',24'-dihydroxy-12'-[5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one

InChI

InChI=1S/C50H74O14/c1-27-13-12-16-34-26-57-47-42(51)30(4)21-37(50(34,47)54)48(53)60-36-22-35(63-49(25-36)20-19-29(3)45(64-49)33-14-10-9-11-15-33)18-17-28(2)44(27)61-41-24-39(56-8)46(32(6)59-41)62-40-23-38(55-7)43(52)31(5)58-40/h12-13,16-17,19-21,27,29,31-33,35-47,51-52,54H,9-11,14-15,18,22-26H2,1-8H3/t27?,29?,31?,32?,35?,36?,37?,38?,39?,40?,41?,42?,43?,44?,45?,46?,47?,49-,50-/m1/s1

InChI Key

QLFZZSKTJWDQOS-PWLMVQNHSA-N

SMILES

CC1C=CC=C2COC3C2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)OC)OC)C)OC7(C4)C=CC(C(O7)C8CCCCC8)C)O

Isomeric SMILES

CC1C=CC=C2COC3[C@@]2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)OC)OC)C)O[C@]7(C4)C=CC(C(O7)C8CCCCC8)C)O

Canonical SMILES

CC1C=CC=C2COC3C2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)OC)OC)C)OC7(C4)C=CC(C(O7)C8CCCCC8)C)O

Appearance

Solid powder

melting_point

116-119 °C

Key on ui other cas no.

117704-25-3

Pictograms

Acute Toxic; Irritant; Health Hazard; Environmental Hazard

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

25-cyclohexyl-5-O-demethyl-25-de(1-methylpropyl)avermectin A1a
avermectin A1a, 25-cyclohexyl-5-o-demethyl-25-de(1-methylpropyl)-
Dectomax
doramectin
L-701023
L701023
UK-67,994
UK-67994

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Doramectin
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Doramectin
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Reactant of Route 5
Doramectin
Reactant of Route 6
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Customer
Q & A

Q1: How does Doramectin exert its antiparasitic effects?

A: this compound, a potent endectocide, targets glutamate-gated chloride ion channels (GluCls) found in invertebrates like nematodes and arthropods. [, , , ] Binding to these channels leads to an influx of chloride ions, causing hyperpolarization of nerve or muscle cells in the parasite. [, , , , ] This disruption in neurotransmission results in paralysis and eventual death of the parasite. [, , , , ]

Q2: What is the molecular formula and weight of this compound?

A2: The research papers provided do not explicitly state the molecular formula and weight of this compound. Please refer to publicly available chemical databases or the manufacturer's documentation for this information.

Q3: Is there any spectroscopic data available for this compound?

A: The provided research papers primarily focus on the biological and pharmacological aspects of this compound. While one study mentions the use of high-performance liquid chromatography (HPLC) with fluorescence detection for this compound analysis, [] it does not elaborate on specific spectroscopic data. Further investigation into analytical chemistry literature is recommended for detailed spectroscopic information.

Q4: Does the choice of formulation affect this compound's efficacy?

A: While the research highlights the effectiveness of this compound in various formulations, [, , , , , , ] it does not directly compare the efficacy of different formulations like injectable versus pour-on. Further research focusing on comparative efficacy studies is needed.

Q5: Does this compound exhibit any catalytic properties?

A: The research primarily focuses on this compound's role as an antiparasitic agent, targeting GluCls. [, , , ] There is no mention of this compound possessing catalytic properties or participating in any catalytic reactions.

Q6: Have computational methods been used to study this compound?

A6: The provided research papers do not mention the use of computational chemistry or modeling techniques like simulations, calculations, or QSAR models for studying this compound.

Q7: How do structural modifications of this compound affect its activity?

A7: The research does not delve into the specifics of this compound's structure-activity relationships. Investigations exploring the impact of structural modifications on this compound's activity, potency, and selectivity would be valuable additions to the existing literature.

Q8: Does the research address the environmental impact of this compound use?

A: Yes, one study investigates the potential for this compound to persist in soil following the application of pig manure from treated animals. [] It highlights that this compound can remain detectable in soil for several months, emphasizing the need for responsible waste management practices to minimize potential environmental risks. Another study investigates the impact of this compound on dung beetles and highlights the sublethal effects on reproduction. []

Q9: How is this compound absorbed and distributed in the body?

A: Research demonstrates that this compound is absorbed following subcutaneous injection and topical (pour-on) administration. [, , , , , ] One study utilizing cannulated sheep provides detailed insights into this compound's movement through the gastrointestinal tract, bile secretion, and presence in various digestive compartments after oral and intravenous administration. [] This study highlights that this compound is subject to enterohepatic recycling, influencing its persistence within the body.

Q10: How long does this compound remain detectable in the body?

A: Studies report detectable this compound levels in cattle plasma for 40 days after topical administration and in dog plasma for as long as 120 days after a single injection. [, ] These findings indicate a prolonged persistence of this compound in the body.

Q11: What types of parasites has this compound proven effective against in field studies?

A: this compound has shown efficacy against a variety of gastrointestinal nematodes, including Haemonchus, Ostertagia, Cooperia, Trichostrongylus, and Oesophagostomum, in cattle. [, , , , , , ] It is also effective against several species of lice, mites, and grubs in cattle. [, ] In donkeys, this compound has demonstrated high efficacy against gastrointestinal nematodes, particularly Strongylus vulgaris. []

Q12: Has this compound shown efficacy in treating canine parasites?

A: Research indicates this compound's effectiveness against Sarcoptes scabiei mites and gastrointestinal nematodes in dogs. []

Q13: Is there evidence of parasite resistance to this compound?

A: Yes, studies have reported the emergence of resistance to this compound, particularly in Cooperia punctata in cattle. [] This highlights the importance of monitoring for resistance development and implementing strategies to minimize its occurrence.

Q14: Does resistance to other avermectins translate to this compound resistance?

A: The research suggests potential cross-resistance between this compound and other avermectins like Ivermectin. [] This emphasizes the need for careful consideration when selecting and rotating antiparasitic drugs to maintain efficacy and delay resistance development.

Q15: Are there any specific drug delivery strategies being explored for this compound?

A: The provided research focuses primarily on traditional administration routes like subcutaneous injection and topical application. [, , , , , , , ] Further research exploring innovative drug delivery approaches could enhance this compound's therapeutic profile.

Q16: What analytical techniques are commonly used to quantify this compound?

A: High-performance liquid chromatography (HPLC) with fluorescence detection is a frequently employed technique for this compound analysis, particularly in biological samples. [, , ] One study details a specific HPLC method with fluorescence detection for determining this compound in sheep plasma. [] Another study mentions using liquid chromatography/mass spectrometry (LC/MS) for this compound analysis in plasma. []

Q17: How long does this compound persist in the environment?

A: Research indicates that this compound can persist in soil for extended periods, with detectable levels observed seven months after manure application from treated pigs. [] This finding emphasizes the importance of responsible this compound use and waste management to minimize potential ecological risks.

Q18: What factors influence the dissolution and solubility of this compound?

A18: The research papers do not provide detailed information on the factors affecting this compound's dissolution and solubility.

Q19: What parameters are essential for validating analytical methods for this compound?

A: One study mentions validating an HPLC method for this compound analysis according to The International Conference on Harmonization (ICH) Q2(R1) guidelines. [] While this provides a general framework, specific details regarding accuracy, precision, and specificity are not explicitly outlined.

Q20: Are there established quality control standards for this compound production?

A: While the research does not delve into specific quality control measures for this compound, it highlights that this compound is a commercialized veterinary drug produced by Pfizer Inc. [] This implies the existence of manufacturing processes and quality control measures to ensure product consistency, safety, and efficacy.

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